
4-(Trimethylsilyl)undec-4-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethylsilyl)undec-4-en-3-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an undecen-3-ol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)undec-4-en-3-ol typically involves the reaction of undec-4-en-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Undec-4-en-3-ol+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trimethylsilyl)undec-4-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 4-(Trimethylsilyl)undec-4-en-3-one.
Reduction: Formation of 4-(Trimethylsilyl)undecane.
Substitution: Formation of various substituted undec-4-en-3-ol derivatives.
Aplicaciones Científicas De Investigación
4-(Trimethylsilyl)undec-4-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Trimethylsilyl)undec-4-en-3-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. Additionally, the compound’s double bond and hydroxyl group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trimethylsilyl)undec-4-en-1-yn-3-ol
- 4-(Trimethylsilyl)undec-4-en-3-one
- 4-(Trimethylsilyl)undecane
Uniqueness
4-(Trimethylsilyl)undec-4-en-3-ol is unique due to the presence of both a trimethylsilyl group and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The trimethylsilyl group provides stability and protection to the hydroxyl group, while the double bond offers a site for further functionalization.
Propiedades
Número CAS |
183154-15-6 |
|---|---|
Fórmula molecular |
C14H30OSi |
Peso molecular |
242.47 g/mol |
Nombre IUPAC |
4-trimethylsilylundec-4-en-3-ol |
InChI |
InChI=1S/C14H30OSi/c1-6-8-9-10-11-12-14(13(15)7-2)16(3,4)5/h12-13,15H,6-11H2,1-5H3 |
Clave InChI |
JUTCJNCTUBBLFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=C(C(CC)O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)


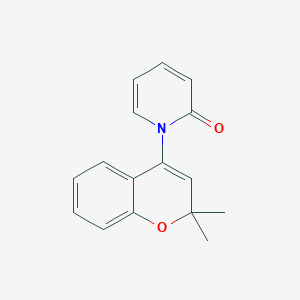

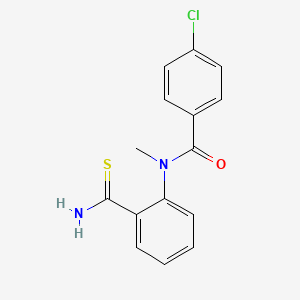

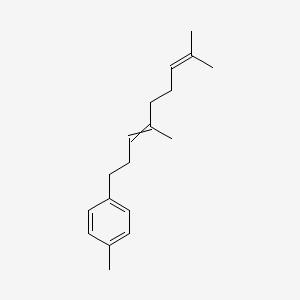
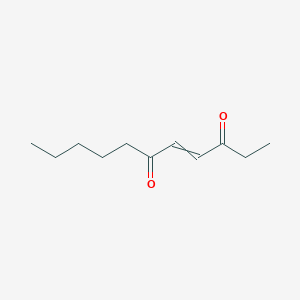
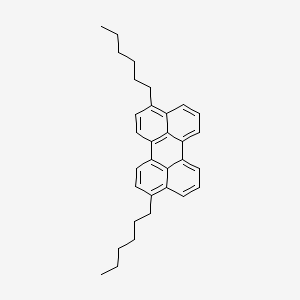
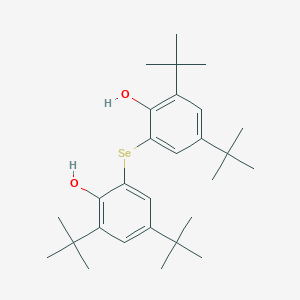
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
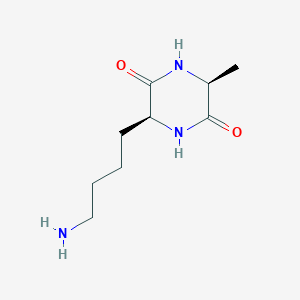
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)
